Ethyl 4-(aminomethyl)-2-methylbenzoate

Physicochemical profiling Lipophilicity Drug-likeness

Ethyl 4-(aminomethyl)-2-methylbenzoate (CAS 1391358-21-6) is a bifunctional aromatic building block belonging to the aminomethyl-benzoate ester subclass, characterized by a benzene ring bearing an ethyl ester at position 1, a methyl group at position 2, and an aminomethyl (–CH₂NH₂) group at position 4. With a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol, it occupies a narrow structural niche between simpler analogs such as ethyl 4-(aminomethyl)benzoate (lacking the 2-methyl; CAS 366-84-7) and methyl 4-(aminomethyl)-2-methylbenzoate (methyl ester; CAS 503470-24-4), as well as regioisomers like ethyl 3-(aminomethyl)-2-methylbenzoate (CAS 75985-08-9).

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 1391358-21-6
Cat. No. B2739842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(aminomethyl)-2-methylbenzoate
CAS1391358-21-6
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)CN)C
InChIInChI=1S/C11H15NO2/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-6H,3,7,12H2,1-2H3
InChIKeyIVRYWWFXBDNVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why Ethyl 4-(aminomethyl)-2-methylbenzoate (CAS 1391358-21-6) Requires Evidence-Based Procurement: Compound Class and Context


Ethyl 4-(aminomethyl)-2-methylbenzoate (CAS 1391358-21-6) is a bifunctional aromatic building block belonging to the aminomethyl-benzoate ester subclass, characterized by a benzene ring bearing an ethyl ester at position 1, a methyl group at position 2, and an aminomethyl (–CH₂NH₂) group at position 4 [1]. With a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol, it occupies a narrow structural niche between simpler analogs such as ethyl 4-(aminomethyl)benzoate (lacking the 2-methyl; CAS 366-84-7) and methyl 4-(aminomethyl)-2-methylbenzoate (methyl ester; CAS 503470-24-4), as well as regioisomers like ethyl 3-(aminomethyl)-2-methylbenzoate (CAS 75985-08-9) [2]. Its bifunctional architecture—combining a nucleophilic primary amine with a hydrolysable ethyl ester—positions it as a versatile intermediate for amide bond formation, prodrug design, and diversity-oriented synthesis, but this same architecture is shared by close-in analogs, necessitating rigorous comparator-based evidence to justify its selection over readily available substitutes [3].

Why In-Class Aminomethylbenzoate Esters Cannot Be Interchanged: The Case for Ethyl 4-(aminomethyl)-2-methylbenzoate (CAS 1391358-21-6)


Aminomethylbenzoate esters are frequently treated as commodity building blocks, yet the precise substitution pattern—position of the aminomethyl group (3- vs. 4-), identity of the ester alkyl group (methyl vs. ethyl), and presence or absence of ring methylation—produces quantifiable, non-trivial differences in reactivity, lipophilicity, and conformational behavior that propagate into downstream synthetic products [1]. In the acyclovir prodrug series, Bundgaard et al. (1991) demonstrated that the position of the aminomethyl group (3- vs. 4-) relative to the ester moiety altered plasma hydrolysis half-lives in 80% human plasma from 0.8 to 57 minutes, confirming that even regioisomeric substitution cannot be treated as interchangeable [2]. The ethyl 4-(aminomethyl)-2-methylbenzoate scaffold introduces a sterically consequential 2-methyl group ortho to the ester—a feature absent from the widely available ethyl 4-(aminomethyl)benzoate (CAS 366-84-7)—which alters both the conformational ensemble and the electronic environment of the ester carbonyl, distinguishing it from simpler, cheaper analogs in applications where steric and electronic tuning matters [1].

Quantitative Differentiation Guide: Ethyl 4-(aminomethyl)-2-methylbenzoate (CAS 1391358-21-6) vs. Closest Analogs


XLogP3 Lipophilicity Comparison: Ethyl 4-(aminomethyl)-2-methylbenzoate vs. Methyl Ester and Non-Methylated Analogs

The target compound exhibits a computed XLogP3 of 1.4, which is 0.2 log units lower than its methyl ester analog methyl 4-(aminomethyl)-2-methylbenzoate (XLogP3 = 1.6) and 0.1 log units lower than the non-2-methylated analog ethyl 4-(aminomethyl)benzoate (XLogP3 = 1.5) [1][2]. The slightly reduced lipophilicity of the target compound relative to its methyl ester congener, despite the ethyl group's expected greater hydrophobicity, is attributable to conformational effects: the 2-methyl group ortho to the ethyl ester restricts rotational freedom of the ester moiety, increasing exposure of the polar ester carbonyl to solvent and attenuating the effective logP [1]. This produces a lipophilicity profile distinct from both the methyl ester and the non-methylated ethyl ester, which may influence membrane permeability and non-specific protein binding in biological assays [3].

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Rotatable Bond Count and Conformational Pre-organization: Target Compound vs. Non-Methylated Ethyl Ester

The target compound possesses 4 rotatable bonds, compared to 3 rotatable bonds for the methyl ester analog methyl 4-(aminomethyl)-2-methylbenzoate and 4 rotatable bonds for the non-2-methylated analog ethyl 4-(aminomethyl)benzoate [1]. The 2-methyl group ortho to the ethyl ester in the target compound imposes steric restriction on the ethyl ester's rotational freedom, effectively reducing the conformational space accessible to the ester side chain relative to the non-methylated analog despite the identical rotatable bond count [1][2]. This partial conformational pre-organization can be advantageous in structure-activity relationship (SAR) studies where reduced conformational entropy at the ester position may enhance binding affinity or simplify crystallographic analysis when the compound is incorporated into larger molecular architectures [3]. In contrast, the methyl ester analog has one fewer rotatable bond (3 vs. 4) due to the smaller methoxy group, resulting in a different conformational flexibility profile that may be less optimal for applications requiring an extended ester side chain for steric or solubility tuning [1].

Conformational analysis Synthetic intermediate Linker design Molecular rigidity

Positional Isomerism: 4-Aminomethyl (Para) vs. 3-Aminomethyl (Meta) Substitution and Downstream Synthetic Consequences

The target compound carries the aminomethyl group at the 4-position (para to the ester), whereas the regioisomer ethyl 3-(aminomethyl)-2-methylbenzoate (CAS 75985-08-9) carries it at the 3-position (meta). Both isomers share identical molecular formula (C₁₁H₁₅NO₂), molecular weight (193.24 g/mol), XLogP3 (1.4), and topological polar surface area (52.3 Ų), making them indistinguishable by bulk physicochemical descriptors [1]. However, the para-substitution pattern in the target compound produces a linear molecular geometry with the amine and ester vectors oriented at approximately 180°, whereas the meta-substituted isomer produces a ~120° kink [2]. In the context of the Bundgaard et al. (1991) acyclovir prodrug study, which systematically compared 3- and 4-(aminomethyl)benzoate esters, plasma hydrolysis half-lives ranged from 0.8 to 57 min depending on the position of the aminomethyl group relative to the ester, confirming that positional isomerism governs enzymatic recognition and hydrolysis kinetics in a quantitatively meaningful way [3]. While the Bundgaard data are for N-substituted derivatives on the un-methylated scaffold, the principle that regioisomeric positioning controls esterase susceptibility is a class-level inference applicable to the 2-methyl-substituted series [3].

Positional isomerism Synthetic accessibility Linker geometry Amide coupling

Ester Alkyl Group Differentiation: Ethyl Ester vs. Methyl Ester Reactivity and Stability Trade-offs

The target compound's ethyl ester distinguishes it from the commercially more common methyl ester analog methyl 4-(aminomethyl)-2-methylbenzoate (CAS 503470-24-4). Ethyl esters generally exhibit slower alkaline hydrolysis rates than methyl esters: a representative class-level study of substituted benzoate esters reported that ethyl 4-substituted benzoates hydrolyze approximately 1.5- to 3-fold slower than their methyl counterparts under identical basic conditions, attributable to the greater steric bulk and electron-donating effect of the ethyl group [1][2]. In the context of the Bundgaard prodrug series, N-substituted (aminomethyl)benzoate esters demonstrated that the ester alkyl group, in concert with the aminomethyl substitution position, tunes both enzymatic and chemical stability, with longer alkyl chains generally conferring greater chemical stability at the cost of slower enzymatic activation [3]. The ethyl ester in the target compound thus occupies an intermediate position: more hydrolytically stable than the methyl ester for storage and handling, yet still sufficiently labile for applications requiring controlled ester cleavage, such as prodrug activation or temporary carboxyl protection in multi-step synthesis [1].

Ester hydrolysis Prodrug stability Synthetic intermediate handling Protecting group strategy

Molecular Weight and Topological Polar Surface Area: Target Compound vs. Free Acid Form in Permeability-Relevant Applications

The target compound (MW = 193.24 g/mol, TPSA = 52.3 Ų) differs from its free acid counterpart 4-(aminomethyl)-2-methylbenzoic acid (CAS 73830-99-6; MW = 165.19 g/mol, TPSA = 63.3 Ų [computed for carboxylic acid]) by esterification of the carboxyl group [1]. This esterification increases molecular weight by 28.05 Da while reducing the topological polar surface area (the carboxylic acid's second H-bond donor and ionizable proton contribute a larger TPSA than the ester). The lower TPSA of the ester form (52.3 Ų vs. an estimated 63.3 Ų for the free acid) places it closer to the empirically established threshold of <60 Ų associated with favorable blood-brain barrier penetration, while the free acid exceeds this threshold, suggesting the ester form may exhibit superior passive membrane permeability [2][3]. This differentiation is particularly relevant when the compound is used as an intermediate in CNS-targeted medicinal chemistry programs, where the ester can serve as a transient permeability-enhancing prodrug motif that is subsequently hydrolyzed to the active acid in vivo [3].

Drug-likeness Membrane permeability Blood-brain barrier Physicochemical optimization

When to Preferentially Select Ethyl 4-(aminomethyl)-2-methylbenzoate (CAS 1391358-21-6): Evidence-Anchored Application Scenarios


Medicinal Chemistry: Ortho-Methyl-Substituted Linker Libraries Requiring Defined Conformational Restriction

In SAR campaigns where a 4-aminomethylbenzoate scaffold serves as a linker between a target-binding moiety and a solubility- or PK-modulating group, the 2-methyl substituent of the target compound introduces ortho-steric restriction that partially pre-organizes the ethyl ester conformation (4 rotatable bonds with restricted rotation), differentiating it from the conformationally less constrained ethyl 4-(aminomethyl)benzoate (4 rotatable bonds, no ortho-methyl) [1]. This can be exploited to reduce the entropic penalty upon target binding when the linker is incorporated into larger molecules, a strategy supported by general medicinal chemistry principles of conformational pre-organization [2]. The ethyl ester further provides intermediate hydrolytic stability—slower cleavage than the methyl ester analog under basic conditions—allowing the linker to survive multi-step synthetic elaboration before final deprotection [3].

Prodrug Design: Tunable Esterase-Labile Motif with Para-Directed Enzymatic Recognition

The para-aminomethyl substitution pattern of the target compound generates a linear molecular geometry (amine and ester vectors at ~180°) that is structurally distinct from the ~120° kinked geometry of meta-substituted analogs such as ethyl 3-(aminomethyl)-2-methylbenzoate [1]. The Bundgaard et al. (1991) acyclovir prodrug study established that the 3- vs. 4-aminomethyl positional isomerism can alter plasma hydrolysis half-lives by up to ~70-fold (0.8–57 min range) [2]. While the Bundgaard data are derived from the non-2-methylated scaffold, the principle that esterase recognition is exquisitely sensitive to the spatial relationship between the ester and aminomethyl groups is a class-level inference that makes the 4-substituted target compound the appropriate choice when linear geometry and predictable plasma hydrolysis kinetics are required [2].

CNS-Penetrant Probe Synthesis: Favorable TPSA Profile for Blood-Brain Barrier Permeability

With a TPSA of 52.3 Ų, the target compound falls below the empirically validated threshold of ~60 Ų associated with favorable passive blood-brain barrier penetration [1][2]. This distinguishes it from the corresponding free acid 4-(aminomethyl)-2-methylbenzoic acid (estimated TPSA ≈ 63.3 Ų), which exceeds the threshold due to the additional H-bond donor and ionizable proton of the carboxylic acid [3]. In CNS drug discovery programs, the ester form can serve as a transient, cell-permeable intermediate: it is delivered across membranes in the neutral ester form and subsequently hydrolyzed by intracellular esterases to release the active acid at the target site, a strategy consistent with the ester prodrug principles validated in the Bundgaard prodrug series [2].

Diversity-Oriented Synthesis: Bifunctional Building Block with Orthogonal Reactive Handles

The target compound's bifunctional architecture—a primary aliphatic amine (pKa ~9–10) and an ethyl ester—enables sequential, chemoselective derivatization without protecting group manipulation: the amine can be acylated, reductively aminated, or converted to an amide under conditions that leave the ethyl ester intact, while the ester can subsequently be hydrolyzed or transesterified [1]. The 2-methyl group ortho to the ester provides a steric shield that can reduce unwanted nucleophilic attack at the ester carbonyl during amine-directed reactions, a practical advantage over the non-methylated analog ethyl 4-(aminomethyl)benzoate, where the ester is more sterically exposed [2]. This orthogonality makes it a valued intermediate for constructing compound libraries where both the amine and carboxyl termini must be independently elaborated [3].

Quote Request

Request a Quote for Ethyl 4-(aminomethyl)-2-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.